molecular formula C17H17N3O4S B2923608 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1021257-00-0

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2923608
CAS RN: 1021257-00-0
M. Wt: 359.4
InChI Key: SFEORSZNRQHNAS-UHFFFAOYSA-N
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Description

The compound “2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, a thioether group, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the furan and oxadiazole rings, which are aromatic and therefore contribute to the stability of the molecule. The dimethyl groups on the furan ring and the methoxy group on the phenyl ring may also influence the overall shape and electronic properties of the molecule .

Scientific Research Applications

Antimicrobial and Hemolytic Activity

One study focused on the synthesis of a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds were prepared through a multi-step synthesis process and exhibited varied antimicrobial activities against selected microbial species. Importantly, certain derivatives within this series demonstrated potent antimicrobial efficacy with minimal toxicity, suggesting their potential as safer antimicrobial agents (Gul et al., 2017).

Anti-Inflammatory and Analgesic Agents

Another research avenue explored the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic properties. These compounds effectively inhibited COX-1/COX-2 enzymes, with certain derivatives exhibiting high COX-2 selectivity and potent analgesic and anti-inflammatory effects. This study underscores the therapeutic potential of these compounds in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).

Anticancer Activity

The synthesis of oxadiazole derivatives has also been linked to anticancer activity. For instance, a study designed and synthesized hydrazide and oxadiazole derivatives using 3-methoxyphenol as a starting substance. These compounds exhibited promising antimicrobial activity against various bacteria and fungi and demonstrated significant antiproliferative activity against human tumor cell lines, highlighting their potential as chemotherapeutic agents (Kaya et al., 2017).

Enzyme Inhibitory Activity

Compounds within this class have also been evaluated for their enzyme inhibitory potential. For example, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized and found to exhibit significant inhibitory activity against acetylcholinesterase, an enzyme target in Alzheimer's disease treatment (Rehman et al., 2013).

properties

IUPAC Name

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-7-14(11(2)23-10)16-19-20-17(24-16)25-9-15(21)18-12-5-4-6-13(8-12)22-3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEORSZNRQHNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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